molecular formula C7H7Cu+ B12545185 Copper;methanidylbenzene CAS No. 142245-98-5

Copper;methanidylbenzene

Cat. No.: B12545185
CAS No.: 142245-98-5
M. Wt: 154.68 g/mol
InChI Key: MKMMSTXRIAKOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;methanidylbenzene can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with phenylmethanide (benzyl) lithium in an anhydrous solvent such as tetrahydrofuran. The reaction typically occurs at low temperatures to prevent decomposition of the organocopper compound. The general reaction is as follows:

CuCl+PhCH2LiCuCH2Ph+LiCl\text{CuCl} + \text{PhCH}_2\text{Li} \rightarrow \text{CuCH}_2\text{Ph} + \text{LiCl} CuCl+PhCH2​Li→CuCH2​Ph+LiCl

Another method involves the use of copper(I) bromide and phenylmethanide magnesium bromide (Grignard reagent) under similar conditions.

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Copper;methanidylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) species.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The methanidylbenzene group can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and other electrophiles are often used in substitution reactions.

Major Products Formed

    Oxidation: Copper(II) compounds and benzyl alcohol.

    Reduction: Copper metal and benzyl derivatives.

    Substitution: Various substituted benzyl compounds depending on the electrophile used.

Scientific Research Applications

Copper;methanidylbenzene has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the formation of carbon-carbon bonds.

    Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.

    Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.

    Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of copper;methanidylbenzene involves the interaction of the copper center with various substrates. The copper atom can facilitate electron transfer processes, making it an effective catalyst in many reactions. The methanidylbenzene group can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Copper phenylacetylide: Similar in structure but features an acetylide group instead of a methanidylbenzene group.

    Copper benzylate: Contains a benzylate group bonded to copper.

    Copper phenylcarbene: Features a phenylcarbene group bonded to copper.

Uniqueness

Copper;methanidylbenzene is unique due to its specific bonding arrangement and the stability provided by the methanidylbenzene group. This stability allows it to participate in a wider range of reactions compared to similar compounds, making it a versatile reagent and catalyst in organic synthesis.

Properties

CAS No.

142245-98-5

Molecular Formula

C7H7Cu+

Molecular Weight

154.68 g/mol

InChI

InChI=1S/C7H7.Cu/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+2

InChI Key

MKMMSTXRIAKOGM-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.